(3b,13a)-17-Methyleneandrost-5-en-3-ol

Description

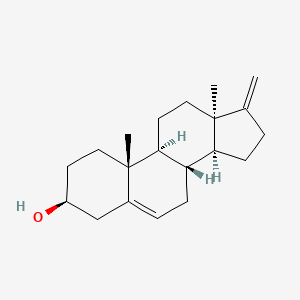

(3β,13α)-17-Methyleneandrost-5-en-3-ol is a synthetic steroidal derivative characterized by a methylene group (-CH₂-) at the C17 position, a hydroxyl group at C3 in the β-configuration, and an α-oriented substituent at C12. Its structure places it within the androstane family, a class of tetracyclic compounds with diverse biological activities. The compound’s synthesis typically involves stereoselective modifications of androstane precursors, such as epoxide ring-opening or selective reduction, as seen in analogous pathways .

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

CDCQHKMEOJJEBD-RABCQHRBSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of ruthenium catalysts for the regiospecific transfer hydrogenation of precursor compounds . This process typically requires precise control of reaction conditions, such as temperature and pressure, to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process often includes purification steps to isolate the desired product and ensure its purity for further applications.

Chemical Reactions Analysis

Types of Reactions: (3b,13a)-17-Methyleneandrost-5-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce various diols.

Scientific Research Applications

(3b,13a)-17-Methyleneandrost-5-en-3-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology and medicine, it serves as a precursor for synthesizing other biologically active steroids and hormones . Additionally, its unique structure makes it valuable for investigating the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves its interaction with specific molecular targets and pathways. As a steroid compound, it may bind to steroid receptors and modulate gene expression, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Spectroscopic and Physical Properties

NMR Analysis :

- The C19 methyl group in 5α-androstanes (e.g., compound 8a ) exhibits upfield shifts (δC19 < 17 ppm), distinguishing them from 5β-isomers . For (3β,13α)-17-Methyleneandrost-5-en-3-ol, the C17 methylene group would produce distinct ¹H NMR signals (e.g., δ ~4.9–5.1 ppm for vinyl protons in similar compounds ).

- Stereochemistry at C3 and C17 influences coupling constants (e.g., H3 in 8a shows a dddd pattern, J = 3 Hz, confirming α-OH configuration ).

Mass Spectrometry :

- The molecular ion [M+H]⁺ for compound 8 (m/z 448.3162) differs from the target compound due to the absence of a methylene group .

Q & A

Q. How can researchers ensure reproducibility when reporting spectral assignments?

- Answer : Adhere to FAIR data principles:

- Deposit raw NMR, MS, and crystallography data in public repositories (e.g., Cambridge Structural Database).

- Report solvent peaks and calibration standards explicitly.

Cross-reference with published analogs (e.g., (3β,7β,17β)-androst-5-ene-3,7,17-triol) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.